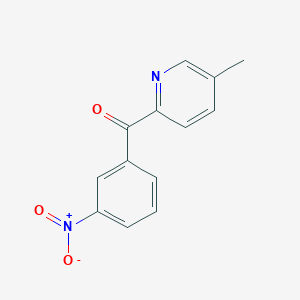

5-Methyl-2-(3-nitrobenzoyl)pyridine

説明

特性

IUPAC Name |

(5-methylpyridin-2-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-5-6-12(14-8-9)13(16)10-3-2-4-11(7-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORVJSYJMIZYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248276 | |

| Record name | (5-Methyl-2-pyridinyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-63-7 | |

| Record name | (5-Methyl-2-pyridinyl)(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-2-pyridinyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 2 3 Nitrobenzoyl Pyridine and Analogues

Established Synthetic Routes to Substituted Pyridines and Benzoylpyridines

The synthesis of the pyridine (B92270) core is a cornerstone of heterocyclic chemistry, with a variety of methods developed to create substituted versions of this important scaffold. researchgate.net These methods range from classical condensation reactions to modern transition-metal-catalyzed processes. nih.gov

Multi-component reactions (MCRs) have become a highly efficient and environmentally conscious strategy for synthesizing diverse organic molecules, including substituted pyridines. bohrium.comchristuniversity.in These one-pot reactions offer advantages such as methodological simplicity, atom economy, and the ability to generate complex products from simple starting materials in a single step. bohrium.comresearchgate.net

Several named MCRs are pivotal for pyridine synthesis:

Hantzsch Pyridine Synthesis : This reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org

Guareschi-Thorpe Reaction : This method utilizes a cyanoacetamide and a 1,3-diketone to construct the pyridine ring. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis : This approach involves the condensation of an enamine with an α,β-unsaturated ketone. acsgcipr.org

These MCRs can be performed under various conditions, including metal-free, metal-catalyzed, microwave-assisted, and solvent-free systems, often leading to good-to-excellent yields of polysubstituted pyridines. bohrium.comnih.gov The choice of MCR depends on the desired substitution pattern on the pyridine ring.

Table 1: Comparison of Common Multi-component Reactions for Pyridine Synthesis

| Reaction Name | Typical Reactants | Intermediate | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | β-ketoester (2 eq.), Aldehyde, Ammonia/Ammonium Acetate (B1210297) | 1,4-Dihydropyridine | Requires subsequent oxidation step; Symmetrical or unsymmetrical products possible. acsgcipr.org |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone, Ammonia | Pyridinone derivative | Often produces highly functionalized pyridin-2-ones. acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Dihydropyridine intermediate | Aromatization occurs via elimination, directly yielding the pyridine. acsgcipr.org |

| Kröhnke Synthesis | Pyridinium (B92312) salt, α,β-Unsaturated Ketone, Ammonium Acetate | Michael adduct | Versatile for synthesizing 2,4,6-trisubstituted pyridines. acsgcipr.org |

Once the pyridine ring is formed, or if a simpler pyridine derivative is used as a starting material, various derivatization strategies can be employed to install or modify functional groups. researchgate.net Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. nih.gov

Common derivatization techniques include:

Cross-Coupling Reactions : Palladium-catalyzed reactions like Suzuki, Stille, and Heck are widely used to form carbon-carbon bonds. numberanalytics.comorganic-chemistry.org For instance, a halogenated pyridine (e.g., 2-bromopyridine) can be coupled with an organoboron or organotin reagent to introduce aryl or acyl groups. organic-chemistry.org

Direct C-H Functionalization : This modern approach bypasses the need for pre-functionalized starting materials (like halides or boronic acids) by directly activating a C-H bond on the pyridine ring for coupling.

Nucleophilic Aromatic Substitution (SNAr) : Pyridine rings with electron-withdrawing groups are susceptible to nucleophilic attack, allowing for the displacement of leaving groups like halides.

Oxidation and Reduction : The pyridine nitrogen can be oxidized to an N-oxide, which activates the ring for certain electrophilic and nucleophilic substitutions. organic-chemistry.org The ring can also be dearomatized through reduction to form dihydropyridines or piperidines, which can then undergo further functionalization before re-aromatization. nih.govmdpi.com

Targeted Synthesis of 5-Methyl-2-(3-nitrobenzoyl)pyridine

The synthesis of the specific target, this compound, most logically proceeds via the coupling of a 5-methylpyridine precursor with a 3-nitrobenzoyl precursor.

The construction of this compound can be envisioned through several pathways, with a key step being the formation of the ketone linkage between the two aromatic rings. A highly plausible route is the palladium-catalyzed cross-coupling reaction between an organometallic derivative of 5-methylpyridine and a 3-nitrobenzoyl derivative.

Route A: Acylation via Organometallic Coupling

Preparation of the Pyridine Precursor : 2-Bromo-5-methylpyridine (B20793) is a suitable starting material. This can be synthesized from 2-amino-5-methylpyridine (B29535) via a Sandmeyer reaction or from 2-hydroxy-5-methyl-3-nitropyridine (B188116) by first reduction of the nitro group, diazotization of the resulting amine, and subsequent bromination, followed by removal of the hydroxyl group. chemicalbook.com The 2-bromo-5-methylpyridine can then be converted to an organometallic intermediate, such as 5-methylpyridin-2-ylboronic acid or a 2-stannyl derivative.

Preparation of the Benzoyl Precursor : 3-Nitrobenzoic acid can be converted to the highly reactive 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This procedure is analogous to the synthesis of 3-benzoylpyridine (B1664120) from nicotinic acid. orgsyn.org

Coupling Reaction : A Stille or Suzuki-Miyaura coupling reaction between the 5-methylpyridine organometallic species and 3-nitrobenzoyl chloride would yield the target ketone, this compound.

Route B: Oxidation of a Methylene (B1212753) Bridge

Grignard Reaction : An alternative involves creating a secondary alcohol intermediate. 2-Bromo-5-methylpyridine can be converted to its Grignard reagent, (5-methylpyridin-2-yl)magnesium bromide, or a lithiated species. Reaction of this organometallic with 3-nitrobenzaldehyde (B41214) yields phenyl-(5-methylpyridin-2-yl)methanol.

Oxidation : The resulting alcohol is then oxidized to the desired ketone. Various oxidizing agents can be employed, such as manganese dioxide (MnO₂), chromate (B82759) reagents, or milder, more modern catalytic systems. A patent for the synthesis of 2-benzoylpyridine (B47108) describes the oxidation of phenyl(pyridin-2-yl)methanol (B192787) using dry air or oxygen with an ionic hydride catalyst, achieving high yields. google.com

An important intermediate in related syntheses is methyl 2-(bromomethyl)-3-nitrobenzoate, formed by the bromination of methyl 2-methyl-3-nitrobenzoate, which highlights methods for introducing reactive functional groups onto nitro-substituted benzene (B151609) rings. google.com

Optimizing the reaction is crucial for maximizing the yield of this compound and minimizing side products. bohrium.com For the proposed cross-coupling routes, several factors must be considered. researchgate.net

Table 2: Key Parameters for Optimization of a Palladium-Catalyzed Cross-Coupling Synthesis

| Parameter | Considerations | Example |

|---|---|---|

| Catalyst System | The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand is critical for catalytic activity and stability. numberanalytics.com | For a Suzuki coupling, a palladium acetate catalyst with a phosphine (B1218219) ligand like SPhos or XPhos may be effective. |

| Solvent | The solvent must be compatible with the reagents and intermediates. Aprotic polar solvents like DMF or ethers like dioxane are common. | A mixture of toluene (B28343) and water or dioxane/water is often used for Suzuki reactions to dissolve both organic and inorganic reagents. researchgate.net |

| Base | In Suzuki couplings, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid. | The choice of base can influence reaction rate and prevent side reactions like boronic acid decomposition. |

| Temperature | Reaction temperatures can range from ambient to reflux, depending on the reactivity of the substrates and the catalyst's thermal stability. | Microwave heating can sometimes accelerate the reaction, reducing reaction times from hours to minutes. nih.gov |

| Stoichiometry | The ratio of the coupling partners, catalyst loading, and base are adjusted to ensure complete conversion of the limiting reagent. | Using a slight excess (1.1-1.5 equivalents) of one coupling partner can drive the reaction to completion. |

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in catalysis offer new possibilities for the synthesis of benzoylpyridines. The development of novel catalyst systems aims to improve efficiency, selectivity, and sustainability. numberanalytics.comresearchgate.net

Nanocatalysts : Magnetically recoverable nanocatalysts are gaining attention because they combine the high surface area and reactivity of nanoparticles with the ease of separation from the reaction mixture using an external magnet. rsc.orgrsc.org These catalysts, often based on iron oxide nanoparticles functionalized with a catalytically active species, have been successfully used in MCRs to produce pyridine derivatives. rsc.org

Heterogeneous Catalysts : Solid-supported catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), offer advantages in terms of catalyst recyclability and process simplification. numberanalytics.com They have been used for acylation and other reactions in pyridine synthesis.

Organocatalysis : The use of small organic molecules as catalysts avoids the cost and potential toxicity of transition metals. While less common for direct acylation on pyridines, organocatalytic methods are well-established for building the pyridine ring itself. researchgate.net

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions, offering new pathways for pyridine functionalization that may be applicable to the synthesis of benzoylpyridines.

These modern approaches, combined with established synthetic strategies, provide a versatile and powerful platform for the efficient and targeted synthesis of this compound and its analogues.

Metal-Catalyzed Processes for Dearomatization and Functionalization

A powerful strategy for the functionalization of pyridines involves a dearomatization-rearomatization sequence. researchgate.net Transition-metal catalysis has become instrumental in these transformations, enabling C-H bond functionalization, including alkylation, arylation, and alkenylation. researchgate.netresearchgate.net

Dearomatization of pyridines is a well-established method for accessing more saturated piperidine (B6355638) structures. nih.gov While traditional methods often rely on hydrogenation or the addition of nucleophiles to activated pyridiniums, recent advancements have introduced more sustainable metal-catalyzed approaches. nih.gov These processes can circumvent the need for pre-activation of the pyridine ring. nih.gov

One notable approach involves the use of metal catalysts to generate highly electrophilic species, such as π-allyl complexes, from substituents on the pyridine ring. These complexes can then undergo intramolecular nucleophilic attack by the nitrogen atom of the pyridine, leading to dearomatized products. nih.gov Another strategy involves the generation of nucleophilic species, like enolates, from substituents, which then add to the heteroaromatic ring. nih.gov

A variety of transition metals, including copper, nickel, and ruthenium, have been employed in these catalytic processes. For instance, copper-hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines under mild conditions. nih.gov Nickel catalysts, in combination with phosphine ligands, can facilitate the regioselective 1,4-hydroboration of pyridines. nih.gov Ruthenium complexes have also proven effective for the 1,4-dearomatization of pyridines with pinacol (B44631) boranes. nih.gov

A tandem reaction sequence involving iridium-catalyzed dearomative 1,2-hydrosilylation of pyridines followed by a palladium-catalyzed asymmetric allylic alkylation has been developed. acs.org This one-pot process allows for the synthesis of enantioenriched C-3-substituted tetrahydropyridines, demonstrating the utility of combining different metal-catalyzed steps. acs.org

Table 1: Examples of Metal-Catalyzed Pyridine Functionalization

| Catalyst System | Reaction Type | Substrate | Product | Key Features |

| Chiral Copper Hydride | C-C bond-forming dearomatization | Pyridines | Dearomatized pyridines | Mild conditions, no pre-activation needed. nih.gov |

| Ni(acac)₂ / PCyp₃ | 1,4-hydroboration | Pyridines | N-borylated 1,4-dihydropyridines | Good yields and regioselectivities. nih.gov |

| [Ru(p-cymene)P(Cy)₃Cl₂] | 1,4-dearomatization | Pyridines with pinacol boranes | N-boryl-1,4-dihydropyridines | Tolerates a wide range of substituents at the 3-position. nih.gov |

| [Ir(coe)₂Cl]₂ / Pd(OAc)₂ | Tandem 1,2-hydrosilylation / allylic alkylation | Substituted pyridines | N-protected tetrahydropyridines | High enantioselectivity. acs.org |

Sustainable and Atom-Economical Methodologies in Pyridine Synthesis

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes. numberanalytics.com Atom economy focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. numberanalytics.com This is often achieved through the use of catalytic reactions, optimization of reaction conditions, and careful selection of reactants. numberanalytics.com

In the context of pyridine synthesis, several green methodologies have been developed. These include multicomponent one-pot reactions, the use of environmentally friendly solvents or solvent-free conditions, and energy-efficient techniques like microwave-assisted and ultrasonic synthesis. nih.govresearchgate.net

For instance, the thermo-catalytic conversion of glycerol (B35011) with ammonia over zeolite catalysts presents a sustainable route to renewable pyridines. rsc.org This process has been optimized for temperature, catalyst, and reactant ratios to achieve a carbon yield of up to 35.6% for pyridines. rsc.org

Ball milling has also emerged as a sustainable and efficient technique for organic transformations. acs.org A mechanochemical, solvent-free deoxygenative alkynylation of heterocyclic N-oxides has been developed using terminal alkynes and a base, avoiding the need for transition metal catalysts and high energy sources. acs.org The greenness of this approach was evaluated using the EcoScale, which considers factors like yield, cost, safety, and workup, resulting in an acceptable greenness quotient. acs.org

The use of heterogeneous catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, in solvent-free conditions for reactions like the Biginelli reaction to produce pyridine derivatives, offers advantages like easy catalyst separation and reusability. researchgate.net

Table 2: Comparison of Sustainable Pyridine Synthesis Methods

| Method | Key Features | Advantages |

| Thermo-catalytic conversion of glycerol and ammonia | Uses renewable feedstock (glycerol) and zeolite catalysts. rsc.org | Sustainable production of pyridines. rsc.org |

| Mechanochemical deoxygenative alkynylation | Solvent-free, transition-metal-free, uses ball milling. acs.org | Environmentally benign, economically viable. acs.org |

| Multicomponent reactions with heterogeneous catalysts | One-pot synthesis, reusable magnetic nanoparticle catalysts, solvent-free. researchgate.net | Facile catalyst separation, high yields, short reaction times. researchgate.net |

Reactivity and Reaction Mechanisms of 5 Methyl 2 3 Nitrobenzoyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus and Benzoyl Moiety in 5-Methyl-2-(3-nitrobenzoyl)pyridine

The reactivity of this compound is dictated by the interplay of its constituent parts: the pyridine ring, the benzoyl group, and the nitro substituent. The pyridine nucleus, an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net This inherent reactivity is further modulated by the presence of the methyl and nitrobenzoyl groups.

Pyridine derivatives can be activated for either nucleophilic or electrophilic attack. The nitrogen atom in the pyridine ring can coordinate with a Lewis acid, which deactivates the ring towards electrophiles but makes it more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net Due to their electron-deficient nature, pyridines readily react with a variety of strong nucleophiles. researchgate.net Conversely, electrophilic aromatic substitution (EAS) on pyridine is generally difficult and requires harsh conditions. rsc.org However, the introduction of an N-oxide functionality can facilitate EAS, directing substitution to the para position. rsc.org

In the context of this compound, the electron-withdrawing nature of the 3-nitrobenzoyl group at the 2-position further deactivates the pyridine ring towards electrophilic attack while enhancing its susceptibility to nucleophilic attack. The methyl group at the 5-position has a modest electron-donating effect, which can slightly counteract this deactivation.

The ketone and nitro groups are pivotal in facilitating carbon-carbon bond formation reactions. The carbonyl group of the ketone is electrophilic at the carbon atom, making it a target for nucleophilic attack. utexas.edu This is a fundamental principle in reactions like the aldol (B89426) condensation and Grignard additions, which are essential for building larger molecular frameworks. alevelchemistry.co.ukfiveable.me

The nitro group is a strong electron-withdrawing group and plays a crucial role in activating adjacent positions for nucleophilic attack. For instance, in the Henry reaction, a nitroalkane is deprotonated at the α-carbon to form a nucleophilic nitronate, which then attacks a carbonyl compound to form a new carbon-carbon bond. wikipedia.org This reaction is reversible and can lead to the formation of β-nitro alcohols, which are versatile synthetic intermediates. wikipedia.org The nitro group can also be a key component in Michael additions, where it acts as a Michael acceptor. alevelchemistry.co.uk

In this compound, the ketone provides an electrophilic center for nucleophilic addition, while the nitro group on the benzoyl ring influences the reactivity of the aromatic system and can participate in specific C-C bond-forming reactions.

Mechanistic Investigations of Transformation Reactions Involving this compound

The transformation of this compound can proceed through various reaction pathways, including functionalization of the existing groups and modifications of the aromatic rings.

Condensation Reactions: The ketone functionality in this compound can undergo condensation reactions. For example, in a reaction analogous to the Hantzsch pyridine synthesis, a plausible mechanism involves the Knoevenagel condensation of an active methylene (B1212753) compound with the carbonyl group. mdpi.com

Reduction Reactions: The nitro group is readily reducible to an amino group, which can then participate in further transformations. The reduction of nitroarenes to anilines is a reaction of significant industrial interest. researchgate.net Biocatalytic reduction using nitroreductase enzymes has emerged as a promising method. researchgate.net For instance, the reduction of the related compound 2-methyl-5-nitropyridine (B155877) to 2-methyl-5-aminopyridine has been studied, highlighting the potential for selective reduction of the nitro group in the presence of other functional groups. researchgate.net The reduction of the ketone to a secondary alcohol can also be achieved using various reducing agents.

A study on the related compound 5-Methyl-2-nitropyridin-3-ol demonstrated that the nitro group at the 2-position can be selectively reduced to an amino group using systems like H₂/Pd-C, Zn/HCl, or Fe/AcOH. Catalytic hydrogenation was found to be the most efficient method.

| Reducing System | Conditions | Product of 5-Methyl-2-nitropyridin-3-ol Reduction | Yield |

| H₂/Pd-C | Ethanol (B145695), room temperature | 5-Methyl-2-aminopyridin-3-ol | 85% |

| Zn/HCl | Aqueous HCl, reflux | 5-Methyl-2-aminopyridin-3-ol | 72% |

| Fe/AcOH | Acetic acid, 60°C | 5-Methyl-2-aminopyridin-3-ol | 68% |

| Hydrazine (B178648) hydrate (B1144303) + Rh/C | THF, 23°C | N-(5-Methylpyridin-3-yl)hydroxylamine | 74% |

This table is based on data for a related compound and illustrates potential reduction pathways.

Photo-induced reactions of nitroaromatic compounds and pyridine derivatives can proceed through various mechanisms, often involving singlet oxygen (¹O₂). wikipedia.org Singlet oxygen is a highly reactive excited state of molecular oxygen that can engage in cycloadditions and ene reactions. wikipedia.orgscripps.edu

Many ruthenium(II) polypyridine complexes are known to produce singlet oxygen upon irradiation. nih.gov The mechanism of singlet oxygen generation can occur through energy transfer from the excited state of a photosensitizer to ground state (triplet) oxygen. nih.gov In some cases, an electron transfer mechanism may be involved. nih.govacs.org

While direct studies on this compound are not available, the photooxidation of analogous systems provides insight. For instance, the photooxidation of organic sulfides can lead to sulfoxides and sulfones. nih.gov The interaction of singlet oxygen with dipyrrinones, which share some structural similarities with the pyridine core, has been suggested to involve electron transfer, leading to a superoxide (B77818) and a corresponding radical cation. acs.org

The alkylation of pyridine derivatives is a fundamental transformation. quimicaorganica.org The nitrogen atom of pyridine can act as a nucleophile, attacking an alkyl halide to form a pyridinium (B92312) salt. quimicaorganica.org However, achieving regioselective alkylation on the pyridine ring itself can be challenging. chemistryviews.org

One strategy for C-H alkylation of electrophilic nitropyridines is through vicarious nucleophilic substitution (VNS). acs.org This process involves the addition of a carbanion to the nitroarene, forming a Meisenheimer-type adduct, followed by base-induced β-elimination. acs.org

Another approach for selective alkylation involves the use of blocking groups. For instance, a fumarate (B1241708) blocking group derived from maleic acid can be installed at the nitrogen atom of pyridine, directing alkylation to the C-4 position under Minisci conditions. chemistryviews.org

The alkylation of 4-(p-nitrobenzyl)pyridine has been studied to determine reaction rate constants with different alkylating agents. nih.gov The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings, but it has limitations, particularly with deactivated rings like those containing a nitro group. libretexts.orgyoutube.com

Intramolecular and Intermolecular Rearrangements in this compound Derivatives

While specific research on the rearrangement reactions of this compound is not extensively documented in publicly available literature, the chemical functionalities present in its derivatives—namely the aryl pyridyl ketone structure, the nitro group, and the methyl-substituted pyridine ring—suggest several potential intramolecular and intermolecular rearrangement pathways. These reactions are known to occur in compounds with similar structural motifs.

One of the well-established rearrangements applicable to derivatives of aryl pyridyl ketones is the Beckmann rearrangement . This reaction involves the conversion of a ketoxime, derived from the parent ketone, into an amide or a lactam under acidic conditions. For a derivative of this compound, the corresponding oxime could potentially rearrange to form two possible isomeric amides. The specific product formed would depend on the stereochemistry of the oxime and the migratory aptitude of the 5-methyl-2-pyridyl and 3-nitrophenyl groups.

Another potential transformation for the methyl group on the pyridine ring involves a Boekelheide-type rearrangement . This reaction typically occurs when a pyridine-N-oxide bearing an alpha-alkyl group is treated with an acylating agent. While this is a known method for the functionalization of alkyl groups at the 2-position of pyridines, its application would necessitate the initial oxidation of the pyridine nitrogen in a this compound derivative. nih.gov

Furthermore, the presence of the nitroaromatic system opens up the possibility of photochemical rearrangements . Nitroaromatic compounds are known to undergo various photochemical transformations, including intramolecular redox reactions and rearrangements. For instance, irradiation of certain nitroaromatic ketones can lead to oxygen transfer from the nitro group to other parts of the molecule. rsc.org In a derivative of this compound, such a process could potentially lead to complex rearranged products.

The nitro group can also play a crucial role in facilitating intramolecular nucleophilic aromatic substitution (SNAr) reactions . In suitably substituted derivatives, a nucleophilic group within the molecule could displace the nitro group or another leaving group on the aromatic ring, leading to the formation of a new cyclic structure. For example, intramolecular SNAr reactions have been utilized to prepare fused benzofuro[3,2-b]pyridines from 2-(hydroxyphenyl)-3-nitropyridines. thieme-connect.com

Finally, the generation of a nitroso group from the nitro functionality in a derivative could lead to intramolecular ene reactions . These reactions involve the interaction of the nitroso group with a nearby double bond or an enolizable position, which could be present in a modified form of the parent compound, to form new heterocyclic structures. ucl.ac.uk

The following table summarizes these potential rearrangement reactions and the required derivative functionalities:

| Rearrangement Type | Required Derivative Functionality | Potential Product Type |

| Beckmann Rearrangement | Oxime | Amide |

| Boekelheide-type Rearrangement | Pyridine-N-oxide | Functionalized methyl group |

| Photochemical Rearrangement | Nitroaromatic ketone | Complex rearranged products |

| Intramolecular SNAr | Nucleophilic group and leaving group | Fused heterocyclic systems |

| Intramolecular Ene Reaction | Nitroso group and alkene/enol | Heterocyclic hydroxylamines |

In-Depth Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational modeling studies for the chemical compound this compound. Despite the availability of advanced computational chemistry techniques that could provide deep insights into its molecular properties, detailed research focusing on this specific molecule appears to be limited or not publicly documented.

Efforts to gather specific data on the quantum chemical investigations, conformational analysis, molecular dynamics, and intermolecular interactions of this compound have not yielded published studies. Consequently, the detailed subsections outlined for a thorough theoretical analysis—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, potential energy surface mapping, and Hirshfeld surface analysis—cannot be populated with scientifically validated findings for this particular compound.

While computational studies on analogous structures, such as other nitropyridine derivatives, are present in the scientific literature, these findings are specific to the molecules investigated and cannot be extrapolated to accurately describe this compound. For instance, research on related compounds like 2-amino-3-methyl-5-nitropyridine (B21948) has utilized DFT to explore molecular geometry and electronic properties, and studies on various nitro-substituted aromatic compounds have employed Hirshfeld surface analysis to understand crystal packing interactions. However, the unique structural arrangement of the methyl, pyridinyl, carbonyl, and nitrophenyl groups in this compound necessitates a dedicated computational study to determine its specific electronic, conformational, and interaction characteristics.

Without dedicated research, key data points such as optimized molecular geometry, HOMO-LUMO energy gaps, global reactivity descriptors, conformational energy landscapes, and specific intermolecular contact percentages in the crystalline state remain unknown for this compound. Such information is crucial for understanding the molecule's potential reactivity, stability, and material properties.

The absence of this specific information in the public domain underscores a niche for future research. A dedicated computational investigation would be invaluable for creating a complete physicochemical profile of this compound, which could, in turn, support and guide further experimental studies.

Theoretical Chemistry and Computational Modeling Studies of 5 Methyl 2 3 Nitrobenzoyl Pyridine

Intermolecular Interaction Analysis

Non-covalent Interactions and Supramolecular Assembly Prediction.

Extensive searches of available scientific literature and chemical databases did not yield specific theoretical chemistry or computational modeling studies focused on the non-covalent interactions and supramolecular assembly of 5-Methyl-2-(3-nitrobenzoyl)pyridine.

Consequently, detailed research findings, including data on specific intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, as well as predictions of its supramolecular structure through methods like Hirshfeld surface analysis, are not available for this particular compound. While computational studies are common for characterizing the solid-state behavior of organic molecules, no such analyses have been published for this compound.

Therefore, the presentation of data tables and a detailed discussion of its supramolecular chemistry based on computational research is not possible at this time.

Advanced Characterization Techniques in Structural Elucidation and Purity Assessment of 5 Methyl 2 3 Nitrobenzoyl Pyridine

Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is a cornerstone of chemical analysis, relying on the interaction of electromagnetic radiation with matter to provide information on molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule. For 5-Methyl-2-(3-nitrobenzoyl)pyridine, ¹H NMR would be used to identify the distinct signals for the protons on the methyl group, the pyridine (B92270) ring, and the nitrophenyl ring, with their splitting patterns revealing adjacent protons. ¹³C NMR would complement this by identifying each unique carbon atom in the structure.

No specific experimental NMR data for this compound is available in the reviewed literature.

Interactive Table 1: Hypothetical NMR Data Interpretation This table illustrates the type of data that would be obtained from NMR analysis.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.4-2.6 | Singlet (s) | Methyl group (-CH₃) protons |

| ¹H | ~7.5-9.0 | Multiplets (m), Doublets (d) | Aromatic protons (Pyridine & Benzene (B151609) rings) |

| ¹³C | ~20-25 | - | Methyl carbon (-CH₃) |

| ¹³C | ~120-155 | - | Aromatic carbons |

| ¹³C | ~190-200 | - | Carbonyl carbon (C=O) |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies. For this compound, these techniques would be crucial for confirming the presence of the key functional groups: the ketone (C=O) stretch, the asymmetric and symmetric stretches of the nitro group (NO₂), and various C-H and C-C/C-N vibrations within the aromatic rings.

Specific experimental IR and Raman data for this compound have not been detailed in public-domain scientific papers.

Interactive Table 2: Characteristic Vibrational Frequencies This table shows the expected frequency ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1680-1700 | IR, Raman |

| Nitro (NO₂) | Asymmetric Stretch | 1510-1560 | IR, Raman |

| Nitro (NO₂) | Symmetric Stretch | 1340-1380 | IR, Raman |

| C-H (Aromatic) | Stretch | 3000-3100 | IR, Raman |

| C-H (Methyl) | Stretch | 2850-3000 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum can provide information about the extent of conjugation and the presence of chromophores. In this compound, the conjugated system of the pyridine and nitrophenyl rings connected by a carbonyl group would give rise to characteristic π → π* and n → π* electronic transitions.

Published UV-Vis absorption maxima for this compound are not available.

Interactive Table 3: Expected UV-Vis Absorption This table indicates the likely electronic transitions that would be observed.

| Transition Type | Wavelength Range (nm) | Associated Structural Feature |

|---|---|---|

| π → π* | ~240-280 | Aromatic rings (Pyridine, Benzene) |

| n → π* | >300 | Carbonyl group (C=O), Nitro group (NO₂) |

Diffraction Methods for Solid-State Structure Determination

While spectroscopic methods confirm connectivity, diffraction techniques provide the absolute three-dimensional structure of a molecule in the solid state.

X-ray Crystallography for Absolute Configuration and Crystal Packing

No publicly available crystal structure data for this compound was found.

Interactive Table 4: Key Crystallographic Parameters This table lists the parameters that would be determined from an X-ray diffraction experiment.

| Parameter | Description | Typical Data |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a=10Å, b=15Å, c=8Å, β=95° |

| Z | The number of molecules per unit cell. | e.g., 4 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. In a mass spectrometer, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. The molecular ion peak confirms the molecular weight of this compound, which is 242.23 g/mol . Analysis of the fragment ions would help to confirm the presence of the 5-methylpyridinyl and 3-nitrophenyl moieties.

While the molecular weight is known, detailed experimental mass spectrometry fragmentation data for this compound is not published.

Interactive Table 5: Expected Mass Spectrometry Fragments This table shows potential fragments based on the known structure.

| m/z Value | Possible Fragment Identity | Formula |

|---|---|---|

| 242 | [M]⁺ (Molecular Ion) | [C₁₃H₁₀N₂O₃]⁺ |

| 121 | [M - C₇H₄NO₂]⁺ | [C₇H₇N]⁺ |

| 150 | [M - C₆H₅N]⁺ | [C₇H₄NO₃]⁺ |

| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ |

Chromatographic Methods for Separation and Quantification of this compound

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation and precise quantification. For a compound such as this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles in its analytical profiling, from purity assessment to the study of its physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Profiling

High-Performance Liquid Chromatography stands as a primary method for determining the purity of this compound and for profiling any related impurities. The technique's versatility allows for the development of robust methods tailored to the specific chemical nature of the analyte.

The separation of pyridine derivatives is often achieved using reversed-phase HPLC, a mode where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture. For this compound, a typical mobile phase would consist of a mixture of acetonitrile (B52724) and water. To ensure good peak shape and resolution, especially given the basic nature of the pyridine ring, additives like formic acid or ammonium (B1175870) hydroxide (B78521) are commonly incorporated into the mobile phase. These modifiers help to suppress the ionization of silanol (B1196071) groups on the stationary phase and ensure consistent ionization of the analyte, leading to symmetrical peaks and reproducible retention times.

The presence of the nitrobenzoyl group introduces a strong chromophore, making UV detection a highly suitable and sensitive method for quantification. The analysis of related benzoylpyridine derivatives has demonstrated the successful use of HPLC with UV detection for purity determination. In a study on another benzoylpyridine derivative, a C18 column with a gradient elution of water and acetonitrile, modified with ammonium hydroxide and formic acid, was used to confirm a purity of at least 95%. A similar approach would be applicable to this compound.

A hypothetical HPLC method for the purity analysis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of HPLC conditions for the analysis of this compound, based on established methods for similar compounds.

Gas Chromatography (GC) for Volatility Studies of Derivatized Analytes

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct GC analysis of compounds like this compound can be challenging due to its relatively high molecular weight and the presence of polar functional groups, which can lead to poor peak shape and thermal decomposition in the GC inlet or column. To overcome these limitations, derivatization is a common strategy.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.com For a compound containing a nitro group, a common derivatization approach is its reduction to an amine, which can then be further derivatized. For instance, the nitro group can be reduced to an amino group, followed by acylation or silylation. libretexts.org Silylation, for example, involves reacting the analyte with a silylating agent to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and less polar derivative. youtube.com

The volatility of the derivatized this compound can then be studied using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the derivatives. The retention time of the derivatized analyte in the GC column provides a measure of its volatility, with more volatile compounds eluting earlier.

A potential GC method for the analysis of a derivatized form of this compound is outlined in the table below. This hypothetical method assumes the successful derivatization of the analyte.

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 amu |

This table outlines a hypothetical set of GC conditions for the analysis of a derivatized form of this compound, drawing on general practices for the GC analysis of derivatized nitroaromatic compounds.

Applications of 5 Methyl 2 3 Nitrobenzoyl Pyridine in Organic Synthesis Methodologies and Material Science

Role as a Synthetic Intermediate in Complex Molecule Construction

5-Methyl-2-(3-nitrobenzoyl)pyridine is a valuable intermediate in the construction of more complex molecules due to the reactivity of its constituent parts. The pyridine (B92270) ring can be functionalized, the ketone can undergo various reactions, and the nitro group can be reduced to an amine, which then opens up further synthetic possibilities. These features allow for the step-wise and controlled assembly of intricate molecular architectures. For instance, it is a precursor in the synthesis of various heterocyclic compounds, which are significant in medicinal chemistry. mdpi.com

Strategies for Functional Group Transformations and Derivatization

The strategic manipulation of the functional groups within this compound is central to its utility in organic synthesis. The selective transformation of the nitro and ketone moieties, as well as the functionalization of the pyridine ring, allows for the creation of a diverse array of derivative compounds.

Selective Reduction of Nitro and Ketone Moieties

The reduction of the nitro group on the benzoyl portion of the molecule to an amine is a common and crucial transformation. This is often achieved using reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄. jsynthchem.com This method is favored for its efficiency and selectivity, as it can reduce the nitro group without affecting other reducible functionalities, such as the ketone. jsynthchem.comsci-hub.st The resulting amino group can then participate in a variety of subsequent reactions, including diazotization and coupling, to form more complex structures.

The ketone group can also be selectively reduced. While strong reducing agents might affect both the nitro and ketone groups, milder and more selective reagents can target the ketone specifically. The ability to selectively reduce one group over the other provides a powerful tool for synthetic chemists to control the reaction pathways and obtain desired products.

Pyridine Ring Functionalization and Dearomatization Reactions

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. researchgate.net Functionalization can occur at various positions on the ring, often directed by the existing substituents. researchgate.net Dearomatization reactions, which convert the aromatic pyridine ring into a non-aromatic, more saturated ring system, represent a powerful strategy for generating three-dimensional molecular complexity from a flat, aromatic precursor. nih.govnih.gov These reactions can be achieved through various methods, including hydrogenation and nucleophilic additions to activated pyridinium (B92312) species. nih.govnih.gov Such transformations are valuable for creating piperidine (B6355638) and other saturated nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and natural products. nih.gov

Development of Novel Heterocyclic Scaffolds Utilizing this compound

The structural framework of this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active compounds and advanced materials.

Pyrazolo[3,4-b]pyridines and Pyrimidine (B1678525) Derivatives

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that can be synthesized from precursors derived from this compound. These compounds are known to exhibit a broad range of biological activities. mdpi.com The synthesis often involves the cyclization of a suitably functionalized pyridine derivative. mdpi.comnih.gov For example, a common synthetic route involves the reaction of a 1,3-dicarbonyl compound (which can be derived from the ketone functionality) with a hydrazine (B178648) derivative. nih.govresearchgate.net

Similarly, pyrimidine derivatives, which are also important in medicinal chemistry, can be synthesized using this compound as a starting material. nih.govnih.gov The synthesis of pyrimidines can be achieved through condensation reactions involving the ketone group and a suitable three-atom component, such as an amidine or urea. growingscience.comsemanticscholar.orgresearchgate.net

| Precursor | Reagents | Resulting Scaffold | Reference |

| 5-Amino-1-phenyl-pyrazole and α,β-unsaturated ketones | ZrCl₄, EtOH, DMF | Pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-aminopyrazoles and alkynyl aldehydes | Silver, iodine, or NBS | Pyrazolo[3,4-b]pyridines | nih.gov |

| Chalcone and Guanidine nitrate | K₂CO₃, DMF | Pyrimidine derivatives | semanticscholar.org |

Thiophene (B33073) Analogues

Thiophene-containing compounds are another important class of heterocycles with diverse applications. An analogue of this compound, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, is a key intermediate in the synthesis of the antipsychotic drug olanzapine. wikipedia.orglgcstandards.com This highlights the utility of the core structure in the preparation of pharmaceutically relevant molecules. The synthesis of such thiophene analogues often involves a Gewald reaction, which is a multicomponent reaction used to form substituted thiophenes. wikipedia.org

Design of Functional Materials (e.g., Optoelectronics, Organic Electronics)

No research findings are available for this section.

Ligand Design Principles and Coordination Chemistry of 5 Methyl 2 3 Nitrobenzoyl Pyridine

5-Methyl-2-(3-nitrobenzoyl)pyridine as a Chelating Agent

The efficacy of this compound as a chelating agent is rooted in fundamental principles of metal-ligand coordination, influenced by specific steric and electronic characteristics of the molecule.

Steric and Electronic Factors Influencing Coordination

The coordination behavior of this compound is intricately modulated by both steric and electronic factors.

Electronic Factors:

The pyridine (B92270) ring, being an electron-deficient aromatic system, has its basicity and coordinating ability influenced by substituents. The methyl group at the 5-position is an electron-donating group, which increases the electron density on the pyridine nitrogen, enhancing its ability to coordinate with a metal ion.

Conversely, the 3-nitrobenzoyl group is strongly electron-withdrawing. The nitro group deactivates the benzoyl ring, which in turn affects the electron density on the carbonyl oxygen. This electronic pull can influence the strength of the carbonyl oxygen's coordination to the metal center.

Steric Factors:

The methyl group on the pyridine ring can introduce steric hindrance, which may affect the approach of the ligand to the metal center and the resulting geometry of the complex. nih.gov For instance, in related substituted pyridine compounds, the presence of a methyl group can lead to distortions in bond angles to minimize steric repulsion. nih.gov

The relative orientation of the pyridine and benzoyl rings is crucial. The molecule is not planar, with a dihedral angle between the two aromatic rings. researchgate.net This non-planarity will dictate the three-dimensional structure of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-based ligands is a well-established area of coordination chemistry, and similar methodologies can be applied to this compound.

Formation of Transition Metal Complexes with Pyridine-Based Ligands

Transition metal complexes of pyridine-based ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, a common method involves dissolving the ligand in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt (e.g., chlorides, acetates, or sulfates of cobalt(II), copper(II), nickel(II), or iron(II)). nih.govresearchgate.net The reaction mixture is often stirred at room temperature or refluxed to ensure complete complexation. nih.govanalis.com.my The resulting solid complex can then be isolated by filtration, washed, and dried. nih.gov The stoichiometry of the resulting complexes, whether 1:1 or 1:2 metal-to-ligand ratio, can often be controlled by the molar ratios of the reactants. researchgate.net

Spectroscopic and Structural Studies of Coordination Compounds

The characterization of newly synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and structural techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=O stretching frequency of the benzoyl group and the C=N stretching frequency of the pyridine ring. Upon coordination to a metal, these stretching frequencies are expected to shift, typically to a lower wavenumber, indicating a weakening of the bond due to the donation of electron density to the metal. analis.com.mymdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons in the pyridine and benzoyl rings upon complexation can elucidate the coordination sites. analis.com.myresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra can help in determining the geometry of the complex. analis.com.myresearchgate.net For example, the appearance of specific absorption bands can be indicative of a square planar or octahedral geometry around the metal center. researchgate.net

| Technique | Observed Changes Upon Complexation | Information Gained |

| IR Spectroscopy | Shift in C=O and C=N stretching frequencies | Confirmation of coordination sites |

| NMR Spectroscopy | Changes in chemical shifts of ligand protons/carbons | Elucidation of solution-state structure |

| UV-Vis Spectroscopy | Appearance of d-d and charge transfer bands | Determination of complex geometry |

| X-ray Crystallography | Precise bond lengths and angles | Definitive solid-state structure |

Applications in Catalysis (e.g., Supramolecular Catalysis)

Metal complexes derived from pyridine-based ligands have shown promise in various catalytic applications. While specific catalytic studies on this compound complexes are not extensively reported, the structural features of this ligand suggest potential applications, particularly in areas like supramolecular catalysis.

The ability of the ligand to form well-defined coordination complexes can be exploited to create catalytic sites with specific steric and electronic environments. For instance, related transition metal compounds have been shown to have good catalytic degradation effects on organic pollutants. google.com Furthermore, biocatalytic approaches using enzymes like nitroreductases have been employed for the reduction of related nitro-substituted pyridines, highlighting the potential for catalytic transformations involving the nitro group. researchgate.net The design of complexes with this compound could lead to catalysts for a range of organic reactions, where the metal center acts as the active site and the ligand framework influences the selectivity and efficiency of the catalytic process. The presence of both a pyridine and a benzoyl moiety allows for potential secondary interactions, which could be beneficial in designing supramolecular catalytic systems where the catalyst and substrate are brought together through non-covalent interactions.

Supramolecular Chemistry Involving 5 Methyl 2 3 Nitrobenzoyl Pyridine Scaffolds

Design Principles for Non-covalent Interactions

Hydrogen Bonding, Dipole-Dipole, and π-π Stacking Interactions

No specific research data is available for 5-Methyl-2-(3-nitrobenzoyl)pyridine.

Self-Assembly and Molecular Recognition Phenomena

Host-Guest Chemistry and Directed Assembly

No specific research data is available for this compound.

Potential for Supramolecular Architectures (e.g., Polymeric Materials)

No specific research data is available for this compound.

Mechanistic Studies of Intermolecular Interactions with Biological Targets Excluding Biological Activity

Computational Approaches to Ligand-Target Interactions

Computational modeling has become an indispensable tool in medicinal chemistry, offering insights into how a ligand might bind to a biological target and what structural features are crucial for this interaction.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. While specific docking studies for 5-Methyl-2-(3-nitrobenzoyl)pyridine are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related molecules. For instance, docking studies on pyridine (B92270) derivatives have shown their ability to fit into the active sites of various enzymes. ashdin.comresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis Based on Computational Models

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. Computational SAR models can predict the activity of new compounds based on the properties of a set of known molecules. nih.govnih.gov For this compound, a computational SAR study would likely focus on the contributions of its three main components: the 5-methylpyridine ring, the carbonyl bridge, and the 3-nitrobenzoyl group.

A review of pyridine derivatives highlighted that the presence and position of substituents like -C=O can enhance antiproliferative activity. nih.gov The study also noted that bulky groups could decrease activity, a factor to consider for the nitrobenzoyl moiety. nih.gov In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of a methyl group on the pyridine ring was found to influence analgesic properties. mdpi.com Specifically, a methyl group, regardless of its position, tended to increase the analgesic effect. mdpi.com

Regarding the nitro group, its position on the phenyl ring is critical. A meta-position, as in this compound, will have different electronic and steric effects compared to an ortho or para-substitution. In a study on betulinic acid derivatives, moving a methoxy (B1213986) group on a phenyl ring from the para to the meta position resulted in a decrease in potency, highlighting the sensitivity of activity to substituent placement. nih.gov A computational SAR model for a series of compounds related to this compound could quantify the impact of such variations, guiding the design of more potent analogues.

Mechanistic Roles of Functional Groups in Redox Cycling and Metal Chelation

The functional groups of a molecule determine its chemical properties and potential interactions in a biological environment. The nitro group and the pyridine-ketone motif in this compound suggest potential roles in redox cycling and metal chelation.

The nitroaromatic group is well-known for its ability to undergo redox cycling. nih.gov In the presence of reducing agents and molecular oxygen, the nitro group can be reduced to a nitro radical anion, which then transfers an electron to oxygen to form a superoxide (B77818) radical, regenerating the parent nitro compound. nih.gov This process can lead to the generation of reactive oxygen species (ROS), which can have significant biological consequences. While this is often associated with toxicity, it can also be harnessed for therapeutic effect. nih.gov The electron-withdrawing nature of the nitro group makes nitroaromatic compounds resistant to oxidative degradation. nih.govnih.gov

The pyridine-ketone moiety presents a potential metal-chelating site. The nitrogen atom of the pyridine ring and the oxygen atom of the adjacent carbonyl group can act as a bidentate ligand, coordinating to metal ions. The ability of β-keto-enol functional groups, which have similarities to the pyridine-ketone structure, to act as strong chelating ligands for heavy metals is well-established. mdpi.com Similarly, di-2-pyridyl ketone oxime, a related structure, has been shown to form complexes with cadmium(II). nih.gov The chelation of metal ions can be crucial for the catalytic activity of certain enzymes, and a molecule that can sequester these ions could modulate their function.

Design Strategies for Modulating Molecular Interactions (e.g., Photomodulation)

The interactions of a molecule with its biological target can be externally controlled through various design strategies, with photomodulation being a particularly innovative approach. nih.gov Photopharmacology involves the incorporation of a photoswitchable moiety into a drug molecule, allowing its activity to be turned on or off with light. nih.govmdpi.com

For this compound, several photomodulation strategies could be envisioned. One approach would be to replace the nitrobenzoyl group with a photoswitchable azobenzene (B91143) moiety. rsc.orgnih.gov Azobenzenes can exist in two isomeric forms, a thermally stable trans isomer and a cis isomer that can be accessed by irradiation with a specific wavelength of light. The two isomers have different shapes and electronic properties, which could lead to differential binding to a biological target. This approach has been explored for a variety of drug classes. rsc.orgnih.gov

Another strategy could involve the introduction of a photocleavable "caging" group. mdpi.com This would render the molecule inactive until a light-triggered cleavage reaction releases the active compound. The nitro group itself can sometimes participate in photochemical reactions, suggesting that the existing structure might have some inherent photosensitivity that could be exploited or enhanced through chemical modification. The development of light-activated drugs is a rapidly advancing field, with machine learning approaches now being used to accelerate the discovery of efficient photoswitches. mit.edu

Theoretical Prediction of Chemical Reactivity and Selectivity in Biological Milieu

Theoretical chemistry provides powerful tools for predicting the reactivity and selectivity of a molecule in a complex biological environment. Methods like Density Functional Theory (DFT) can be used to calculate a molecule's electronic structure and derive various reactivity descriptors.

For this compound, a DFT study could predict sites susceptible to nucleophilic or electrophilic attack by analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). For example, in a computational study of 2-amino-5-methyl pyridine, the Mulliken charges and atomic polarizability tensor charges were calculated to understand the charge distribution within the molecule. nih.gov Such an analysis for this compound would likely show the pyridine nitrogen and the nitro group oxygens as regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the carbonyl carbon would be an electrophilic site.

The HOMO-LUMO energy gap is another important parameter that can be calculated, providing an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. Furthermore, theoretical models can be used to predict the metabolic fate of the molecule, identifying which parts of the structure are most likely to be modified by metabolic enzymes. The nitro group, for instance, is known to be susceptible to enzymatic reduction in biological systems. nih.gov

Q & A

Q. What are the established synthetic routes for 5-methyl-2-(3-nitrobenzoyl)pyridine?

The synthesis of this compound typically involves coupling reactions between functionalized pyridine precursors and nitro-substituted benzoyl derivatives. A common approach includes:

- Friedel-Crafts acylation : Reacting 5-methylpyridine derivatives with 3-nitrobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the benzoyl-pyridine linkage .

- Cross-coupling reactions : Utilizing Suzuki-Miyaura or Chan–Evans–Lam coupling to attach nitrobenzoyl groups to pre-functionalized pyridine cores, ensuring regioselectivity .

Characterization should include ¹H/¹³C-NMR to confirm substitution patterns and HPLC for purity assessment (>95% recommended for research use) .

Q. How can researchers verify the structural integrity of this compound?

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR can identify methyl (δ ~2.5 ppm) and nitrobenzoyl protons (δ ~8.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (C₁₃H₁₀N₂O₃) and isotopic patterns.

- Infrared (IR) Spectroscopy : Detect nitro (N-O stretch ~1520 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .

Q. What solvents and conditions are optimal for handling this compound in experimental workflows?

- Solubility : The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Use DMSO for biological assays and dichloromethane for synthetic reactions.

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent nitro group reduction or hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers address insolubility challenges during cross-coupling reactions involving this compound?

- Solvent optimization : Test mixtures of DMF/toluene (1:3 v/v) to balance solubility and reaction efficiency.

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos) improve reaction yields in heterogeneous phases .

- Microwave-assisted synthesis : Shorten reaction times (30–60 min at 120°C) to mitigate decomposition risks .

Q. What strategies resolve contradictory spectroscopic data (e.g., ambiguous NOE correlations or unexpected splitting patterns)?

- 2D NMR techniques : Use HSQC to assign proton-carbon correlations and NOESY to confirm spatial proximity of substituents.

- X-ray crystallography : For unambiguous structural confirmation, particularly if tautomerism or rotational isomerism is suspected .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to identify discrepancies .

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Screen against targets like cytochrome P450 enzymes or kinases using AutoDock Vina. The nitrobenzoyl group may engage in π-π stacking or hydrogen bonding .

- ADMET profiling : Use tools like SwissADME to predict bioavailability, metabolic stability, and toxicity. The nitro group may require optimization for reduced hepatotoxicity .

Q. What are common pitfalls in analyzing nitro group reactivity in this compound, and how can they be mitigated?

- Reduction under catalytic conditions : Nitro groups may reduce to amines during hydrogenation. Use milder conditions (e.g., Zn/HCl) or protect the nitro group with Boc before reaction .

- Photodegradation : Monitor UV-Vis spectra (λmax ~270 nm) over time to assess stability. Include radical scavengers (e.g., BHT) in light-exposed experiments .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (e.g., temperature gradients, catalyst loading) meticulously. For example, a 5°C variation in Friedel-Crafts reactions can alter yields by 15–20% .

- Data validation : Cross-reference spectral data with structurally similar compounds (e.g., 2-(3-methoxybenzoyl)-5-methylpyridine) to identify artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。